2-((7-((3-fluoro-4-methylphenyl)amino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The 1,2,4-triazolo[4,3-a]pyrimidine heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . This heterocycle has been proposed as a possible surrogate of the purine ring due to the structural similarities .
Molecular Structure Analysis
The ring system of 1,2,4-triazolo[4,3-a]pyrimidines is isoelectronic with that of purines . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Scientific Research Applications
Organic Synthesis and Methodology
The compound’s unique features have attracted attention in synthetic chemistry:
Protodeboronation Catalyst: Recent research has demonstrated its use as a catalyst for protodeboronation of alkyl boronic esters. This radical-based approach allows for functionalization of boron-containing compounds, enabling diverse transformations .
Triazole-Containing Scaffolds: The compound serves as a building block for synthesizing 1,2,4-triazole-containing scaffolds. These scaffolds find applications in medicinal chemistry and materials science .
Chemical Biology and Enzyme Inhibition
The compound’s interactions with enzymes and biological pathways have been investigated:
Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Link
(2021). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazoles. Medicinal Chemistry Research, 30(8), 1461–1471. Link
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets in a way that disrupts their normal function, leading to its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be speculated that it may interfere with the life cycle of the leishmania and plasmodium parasites, disrupting their ability to infect and reproduce within host cells .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that it may lead to the death of the leishmania and plasmodium parasites, thereby alleviating the symptoms of leishmaniasis and malaria .
Safety and Hazards
Future Directions
The 1,2,4-triazolo[4,3-a]pyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a subject of active research . Future directions may include the development of new synthetic methods, the exploration of new biological targets, and the design of compounds with improved pharmacological properties .
properties
IUPAC Name |
2-[[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O2/c1-13-6-7-15(10-17(13)23)24-18-9-14(2)30-21(26-18)27-29(22(30)32)12-16-11-20(31)28-8-4-3-5-19(28)25-16/h3-11H,12H2,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFOOFPPGKIRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC(=O)N5C=CC=CC5=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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